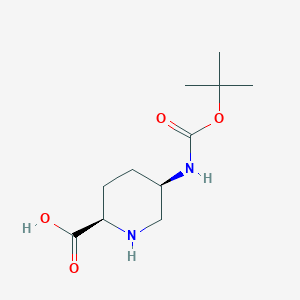![molecular formula C22H28N4O3 B2849355 2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide CAS No. 1240817-41-7](/img/structure/B2849355.png)
2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a tert-butylphenyl group, an imidazolidinone group, and a cyanocyclopentyl group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to resist oxidation . The imidazolidinone group is a type of heterocycle that is often found in pharmaceuticals and other biologically active compounds . The cyanocyclopentyl group could potentially act as a synthetic handle, allowing further modifications to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The tert-butylphenyl group would likely introduce a significant amount of steric bulk . The imidazolidinone and cyanocyclopentyl groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazolidinone and cyanocyclopentyl groups . The imidazolidinone could potentially act as a hydrogen bond donor or acceptor, influencing the compound’s reactivity with other molecules . The nitrile group in the cyanocyclopentyl moiety could potentially be hydrolyzed, reduced, or undergo other transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the tert-butylphenyl group is hydrophobic and could potentially increase the compound’s lipophilicity . The imidazolidinone and cyanocyclopentyl groups could potentially participate in hydrogen bonding, influencing the compound’s solubility or stability .Applications De Recherche Scientifique
Crystallography and Structural Analysis
Studies have detailed the crystal structure of related imidazolidin-4-yl acetamides, highlighting their planar conformations and the interactions stabilizing their structures, such as hydrogen bonding and C-H...O interactions. These findings are essential for understanding the compound's molecular geometry, which can influence its reactivity and interaction with biological targets (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).
Organic Synthesis and Reactivity
Research on similar compounds has explored their synthesis and reactivity, such as the enantioselective α-alkylation of aspartic and glutamic acid using imidazolidin-4-yl acetamide derivatives. This process is significant for the synthesis of amino acid derivatives, which are crucial in peptide synthesis and drug development (Aebi & Seebach, 1985).
Pharmacological Applications
Compounds containing the imidazolidin-4-yl acetamide moiety have been investigated for their pharmacological potential. For instance, derivatives have been reported as inhibitors of metalloproteinase MMP-12, suggesting a role in treating disorders mediated by this enzyme, such as asthma or chronic obstructive pulmonary disease (Expert Opinion on Therapeutic Patents, 2004). Another study synthesized novel thiazole, pyridone, and chromene derivatives bearing the sulfonamide moiety, including similar compounds, to evaluate their antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-20(2,3)15-7-9-16(10-8-15)21(4)18(28)26(19(29)25-21)13-17(27)24-22(14-23)11-5-6-12-22/h7-10H,5-6,11-13H2,1-4H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSZHFGMIPDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
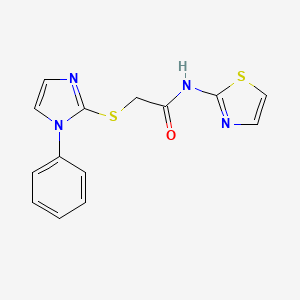
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2849279.png)
![N-[[1-(Difluoromethyl)indol-3-yl]methyl]prop-2-enamide](/img/structure/B2849281.png)
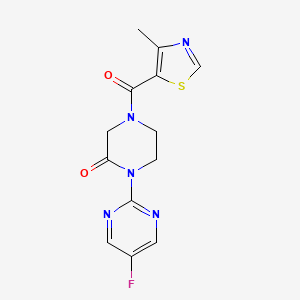
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2849284.png)
![2-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2849285.png)
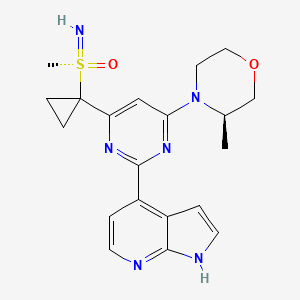

![9-Methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline](/img/structure/B2849288.png)
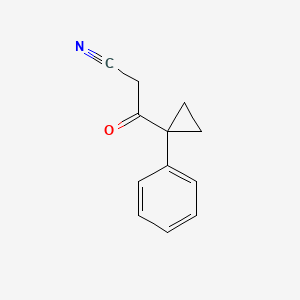
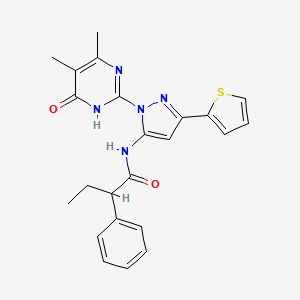
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2849292.png)

